molecular formula C31H45Cl3N6O13 B1260288 Victorin C

Victorin C

Cat. No. B1260288
M. Wt: 816.1 g/mol
InChI Key: LMRCOCQPONDBMR-NLTLFHTOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Victorin C is a heterodetic cyclic peptide produced by the fungus Cochliobolus victoriae that is required for pathogenicity in the organism It has a role as a mycotoxin. It is a heterodetic cyclic peptide, an organochlorine compound and a secondary alpha-hydroxy ketone.

Scientific Research Applications

1. Induction of Enzyme Activity

Victorin C, a host-specific toxin produced by Helminthosporium victoriae, has been found to induce the activity of hydroxycinnamoyl-CoA:hydroxyanthranilate N-hydroxycinnamoyltransferase (HHT) in oat leaves. This enzyme catalyzes the final step in the biosynthesis of oat phytoalexins, specifically avenanthramides. The induction of HHT by Victorin C is dose-dependent, and the enzyme shows highest specificity to 5-hydroxyanthranilate for the anthranyl moiety, while feruloyl-CoA is most effective for the cinnamoyl moiety. This induction suggests that Victorin C's interaction with oats leads to an accumulation of avenanthramides due to the induction of HHT (Ishihara et al., 1997).

2. Induction of Apoptotic/Senescence-like Response

Victorin C has been shown to induce an apoptotic/senescence-like response in oats. This includes the specific binding of the toxin to proteins of the mitochondrial glycine decarboxylase complex, inhibition of this complex, and specific proteolytic cleavage of the Rubisco large subunit. Furthermore, victorin treatment results in chlorophyll loss and DNA laddering, which are indicative of apoptosis. The study suggests that victorin may cause premature senescence of leaves through these mechanisms (Navarre & Wolpert, 1999).

3. Interaction with Ion Channels

Research has explored the effect of victorin C on single ion channels of oat protoplasts. The hypothesis was that changes in membrane permeability, a symptom of the disease caused by the pathogen producing victorin C, might be due to the interaction of the toxin with ion channels in the plasmalemma. The patch-clamp method was used to investigate channel activities in the presence and absence of the toxin (Mayer & Novacky, 1989).

4. Binding to Proteins in Various Organisms

Victorin C binds to a discrete number of proteins in all organisms tested, including oats and other plant species, as well as eukaryotic and prokaryotic cells. This finding suggests that victorin has a wide range of potential interactions across different biological systems, which could be relevant for understanding its mode of action and effects in various organisms (Loschke et al., 1994).

5. Role in Ribosomally Encoded Peptides

Victorin C, a peptide toxin from Cochliobolus victoriae, has been identified as a ribosomally synthesized and posttranslationally modified peptide (RiPP). This discovery unveils the genetic and molecular bases for the biosynthesis of victorin, expanding our understanding of fungal RiPPs and their roles in plant-pathogen interactions (Kessler et al., 2020).

properties

Product Name

Victorin C

Molecular Formula

C31H45Cl3N6O13

Molecular Weight

816.1 g/mol

IUPAC Name

(3S,4S,7E,10S)-4-[[(2S,3R)-6-amino-2-[[(2S)-5,5-dichloro-2-[(2,2-dihydroxyacetyl)amino]-4-methylpentanoyl]amino]-3-hydroxyhexanoyl]amino]-7-(chloromethylidene)-14-hydroxy-5,8,13-trioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.3.0]pentadec-1(12)-ene-10-carboxylic acid

InChI

InChI=1S/C31H45Cl3N6O13/c1-11(2)23-21(28(47)38-16(10-32)26(45)37-15(30(49)50)8-13-19(53-23)9-18(42)22(13)43)40-27(46)20(17(41)5-4-6-35)39-25(44)14(7-12(3)24(33)34)36-29(48)31(51)52/h10-12,14-15,17-18,20-21,23-24,31,41-42,51-52H,4-9,35H2,1-3H3,(H,36,48)(H,37,45)(H,38,47)(H,39,44)(H,40,46)(H,49,50)/b16-10+/t12?,14-,15-,17+,18?,20-,21-,23-/m0/s1

InChI Key

LMRCOCQPONDBMR-NLTLFHTOSA-N

Isomeric SMILES

CC(C)[C@H]1[C@@H](C(=O)N/C(=C/Cl)/C(=O)N[C@@H](CC2=C(O1)CC(C2=O)O)C(=O)O)NC(=O)[C@H]([C@@H](CCCN)O)NC(=O)[C@H](CC(C)C(Cl)Cl)NC(=O)C(O)O

Canonical SMILES

CC(C)C1C(C(=O)NC(=CCl)C(=O)NC(CC2=C(O1)CC(C2=O)O)C(=O)O)NC(=O)C(C(CCCN)O)NC(=O)C(CC(C)C(Cl)Cl)NC(=O)C(O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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